![molecular formula C17H23Cl2N5O B2680442 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride CAS No. 2418596-19-5](/img/structure/B2680442.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride
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Overview
Description
The compound contains an indene moiety which is a polycyclic hydrocarbon. It also contains an amide group and a tetrahydrobenzotriazole group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indene moiety, followed by the introduction of the amide and tetrahydrobenzotriazole groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The indene moiety is a fused ring system consisting of a benzene ring and a cyclopentene ring. The amide group is attached to one of the carbon atoms of the indene moiety, and the tetrahydrobenzotriazole group is attached to the nitrogen atom of the amide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indene moiety could undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions. The tetrahydrobenzotriazole group could also potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the indene moiety could impart hydrophobic properties, while the amide and tetrahydrobenzotriazole groups could contribute to its polarity .Scientific Research Applications
Let’s explore six distinct applications of this intriguing compound:
Chemical Biology and Drug Discovery
EN300-26862335 serves as an interesting scaffold for chemical biology studies. Researchers can modify its structure to create derivatives with improved properties, potentially leading to novel drug candidates.
Feel free to explore the references for more in-depth information:
- Accounts of Chemical Research: “Natural Product Total Synthesis” Special Issue (Xiao-Yu Liu, Feng-Peng Wang, and Yong Qin, Acc. Chem. Res. 2021, 54, 22–34)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O.2ClH/c18-17-12-6-2-1-5-11(12)9-14(17)19-16(23)10-22-15-8-4-3-7-13(15)20-21-22;;/h1-2,5-6,14,17H,3-4,7-10,18H2,(H,19,23);2*1H/t14-,17-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVOSNFPQCJTM-LVVRIOTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2CC(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=NN2CC(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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